4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid
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Overview
Description
4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid is a complex organic compound that features a bromine atom, an indole moiety, and a sulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid typically involves multiple steps:
Bromination: The starting material, 3-nitrobenzoic acid, undergoes bromination to introduce the bromine atom at the 4-position.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in acidic conditions.
Indole Formation: The amine group is then reacted with a suitable indole precursor under acidic conditions to form the indole moiety.
Sulfonylation: The indole derivative is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole moiety can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromine atom, indole moiety, sulfonyl group, and benzoic acid core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4S/c16-12-6-5-11(15(18)19)9-14(12)22(20,21)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFZLLOLJIFRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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